molecular formula C6H7BrN2O2 B2908157 4-Bromo-3,6-dimethoxypyridazine CAS No. 262353-33-3

4-Bromo-3,6-dimethoxypyridazine

Cat. No.: B2908157
CAS No.: 262353-33-3
M. Wt: 219.038
InChI Key: DGYRKZZVQAYBOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3,6-dimethoxypyridazine is a chemical compound with the molecular formula C6H7BrN2O2 . It is used for research purposes .


Chemical Reactions Analysis

A study on the methoxylation of 3, 4, 6-trichloropyridazine with sodium methoxide was found . The dimethoxylation of this compound resulted in 6-chloro-3, 4-dimethoxypyridazine and a molecular complex composed of 5 and 3-chloro-4, 6-dimethoxypyridazine . This suggests that this compound might undergo similar reactions.

Relevant Papers The synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3- ( (2,6-difluorophenyl)diazenyl) benzoate is described in a paper . The title molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .

Scientific Research Applications

Amination Reactions

4-Bromo-3,6-dimethoxypyridazine has been utilized in the field of organic chemistry for amination reactions. A study demonstrated the reaction of 3,6-dimethoxypyridazine with hydrazine, leading to the formation of 4-amino-6-methoxy- and 4-amino-6-hydrazino(2H)-pyridazinones (Coates & Mckillop, 1993).

Synthesis of Pyridazine Derivatives

In medicinal chemistry, pyridazine derivatives are important scaffolds. The facile synthesis of 4-aryl and alkyl substituted, N6-alkylated pyridazine-3,6-diamines has been reported using a Buchwald protocol, highlighting the unreactive nature of the pyridazine 3-amino group (Wlochal & Bailey, 2015).

Potential in Anti-Cancer Research

A study on the synthesis of 4-azido-3,6-dimethoxypyridazine derivatives suggested potential applications in anti-cancer research (Itai & Kamiya, 1963). Moreover, another research focused on synthesizing novel hydrazone compounds with anticancer potential, utilizing derivatives like 5-bromo-2,3-dimethoxybenzylidene (Noma et al., 2020).

Protein Labeling and Bioconjugation

3-Bromo-1,2,4,5-tetrazine, synthesized using a method free of oxidants and metals, has been used for protein labeling in bioconjugate chemistry. This compound shows high reactivity in chemoselective protein labeling, allowing fast click-to-release biorthogonal reactions under physiological conditions (Ros et al., 2020).

Synthesis of 3-Amino Pyridazine Libraries

An efficient method has been developed for preparing disubstituted 3-aminopyridazines, starting from 4-bromo-pyridazine-3,6-dione. This method, involving a combination of amination and Pd(0) cross-coupling reactions, is significant for molecular diversity (Schmitt et al., 2006).

Properties

IUPAC Name

4-bromo-3,6-dimethoxypyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-10-5-3-4(7)6(11-2)9-8-5/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYRKZZVQAYBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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